Cas no 1171180-63-4 (1-cyclopentanecarbonyl-4-{5-(4-methoxyphenyl)methyl-1,3,4-thiadiazol-2-yl}piperidine)
1-cyclopentanecarbonyl-4-{5-(4-methoxyphenyl)methyl-1,3,4-thiadiazol-2-yl}piperidine Chemical and Physical Properties
Names and Identifiers
-
- 1-cyclopentanecarbonyl-4-{5-(4-methoxyphenyl)methyl-1,3,4-thiadiazol-2-yl}piperidine
- 1171180-63-4
- VU0645320-1
- 1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine
- AKOS024511214
- F5496-0339
- cyclopentyl-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
- cyclopentyl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
-
- Inchi: 1S/C21H27N3O2S/c1-26-18-8-6-15(7-9-18)14-19-22-23-20(27-19)16-10-12-24(13-11-16)21(25)17-4-2-3-5-17/h6-9,16-17H,2-5,10-14H2,1H3
- InChI Key: DKDBETUQWAWGRC-UHFFFAOYSA-N
- SMILES: S1C(CC2C=CC(=CC=2)OC)=NN=C1C1CCN(CC1)C(C1CCCC1)=O
Computed Properties
- Exact Mass: 385.18239829g/mol
- Monoisotopic Mass: 385.18239829g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 484
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 83.6Ų
1-cyclopentanecarbonyl-4-{5-(4-methoxyphenyl)methyl-1,3,4-thiadiazol-2-yl}piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5496-0339-2μmol |
1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine |
1171180-63-4 | 2μmol |
$85.5 | 2023-09-10 | ||
| Life Chemicals | F5496-0339-5μmol |
1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine |
1171180-63-4 | 5μmol |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5496-0339-10μmol |
1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine |
1171180-63-4 | 10μmol |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5496-0339-20μmol |
1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine |
1171180-63-4 | 20μmol |
$118.5 | 2023-09-10 | ||
| Life Chemicals | F5496-0339-1mg |
1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine |
1171180-63-4 | 1mg |
$81.0 | 2023-09-10 | ||
| Life Chemicals | F5496-0339-2mg |
1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine |
1171180-63-4 | 2mg |
$88.5 | 2023-09-10 | ||
| Life Chemicals | F5496-0339-3mg |
1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine |
1171180-63-4 | 3mg |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5496-0339-4mg |
1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine |
1171180-63-4 | 4mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5496-0339-5mg |
1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine |
1171180-63-4 | 5mg |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5496-0339-10mg |
1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine |
1171180-63-4 | 10mg |
$118.5 | 2023-09-10 |
1-cyclopentanecarbonyl-4-{5-(4-methoxyphenyl)methyl-1,3,4-thiadiazol-2-yl}piperidine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 1-cyclopentanecarbonyl-4-{5-(4-methoxyphenyl)methyl-1,3,4-thiadiazol-2-yl}piperidine
Introduction to 1-cyclopentanecarbonyl-4-{5-(4-methoxyphenyl)methyl-1,3,4-thiadiazol-2-yl}piperidine (CAS No. 1171180-63-4)
1-cyclopentanecarbonyl-4-{5-(4-methoxyphenyl)methyl-1,3,4-thiadiazol-2-yl}piperidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1171180-63-4, represents a unique blend of structural features that make it a promising candidate for various therapeutic applications. The molecular structure of this compound incorporates several key functional groups, including a cyclopentanecarbonyl moiety and a piperidine ring, which are often utilized in the design of bioactive molecules.
The presence of a 1,3,4-thiadiazole scaffold in the molecule is particularly noteworthy. Thiadiazole derivatives are well-documented for their diverse biological activities, ranging from antimicrobial to anti-inflammatory properties. The specific substitution pattern in this compound, featuring a 5-(4-methoxyphenyl)methyl group attached to the thiadiazole ring, further enhances its potential pharmacological profile. This arrangement not only contributes to the compound's solubility and bioavailability but also influences its interaction with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of such compounds with greater accuracy. The combination of experimental data and computational studies has been instrumental in understanding how modifications in the structure of 1-cyclopentanecarbonyl-4-{5-(4-methoxyphenyl)methyl-1,3,4-thiadiazol-2-yl}piperidine can modulate its biological activity. For instance, studies have shown that the methoxy group on the phenyl ring enhances the compound's interaction with certain enzymes by increasing its lipophilicity while maintaining adequate solubility.
In the realm of drug discovery, the development of novel scaffolds that exhibit multiple pharmacophoric interactions is highly desirable. The piperidine ring in this compound not only provides a stable core structure but also serves as a platform for further derivatization. This flexibility allows chemists to explore various structural modifications aimed at optimizing potency and selectivity. The cyclopentanecarbonyl group, on the other hand, acts as a protecting group and can be later modified to introduce additional functionalities.
The synthesis of 1-cyclopentanecarbonyl-4-{5-(4-methoxyphenyl)methyl-1,3,4-thiadiazol-2-yl}piperidine involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this molecule efficiently. These methods not only improve yield but also minimize unwanted side products, ensuring the purity of the final product.
The pharmacological evaluation of this compound has revealed intriguing properties that warrant further investigation. Preclinical studies have demonstrated its potential in modulating pathways associated with neurological disorders. The ability of 1-cyclopentanecarbonyl-4-{5-(4-methoxyphenyl)methyl-1,3,4-thiadiazol-2-yl}piperidine to interact with specific neurotransmitter receptors suggests its utility in developing treatments for conditions such as depression and anxiety. Additionally, its interaction with inflammatory cytokines indicates a possible role in managing chronic inflammatory diseases.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs on the market today are derived from natural compounds that have been structurally optimized for better pharmacokinetic properties. The thiadiazole moiety in this compound shares structural similarities with several natural products known for their therapeutic effects. By leveraging these natural templates, researchers can accelerate the development of novel therapeutics while reducing the risk associated with de novo design.
The growing interest in multitarget-directed ligands (MTLs) has spurred innovation in medicinal chemistry. 1-cyclopentanecarbonyl-4-{5-(4-methoxyphenyl)methyl-1,3,4-thiadiazol-2-yl}piperidine exemplifies an MTL approach by simultaneously engaging multiple biological targets. This strategy not only increases the likelihood of finding a drug candidate with broad therapeutic activity but also reduces the chances of developing resistance mechanisms associated with single-target inhibition.
The development of novel analytical techniques has also contributed to our understanding of this compound's behavior in biological systems. Mass spectrometry and high-performance liquid chromatography (HPLC) are commonly used to determine its metabolic stability and interaction profiles. These tools provide critical data for optimizing dosing regimens and predicting potential side effects.
In conclusion, 1-cyclopentanecarbonyl-4-{5-(4-methoxyphenyl)methyl-1,3,4-thiadiazol-2-yl}piperidine (CAS No. 1171180-63-4) is a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activities make it an attractive molecule for exploring new therapeutic avenues. As research continues to uncover new applications for this compound and similar derivatives, it is likely that we will see significant advancements in treating various human diseases.
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